molecular formula C13H18O2 B155752 2-(4-(1-Methylpropyl)phenyl)propanoic acid CAS No. 64451-76-9

2-(4-(1-Methylpropyl)phenyl)propanoic acid

Cat. No.: B155752
CAS No.: 64451-76-9
M. Wt: 206.28 g/mol
InChI Key: OWMZINYEXURWLF-UHFFFAOYSA-N
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Description

2-(4-(1-Methylpropyl)phenyl)propanoic acid, commonly known as ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID). It is primarily used to reduce fever, pain, and inflammation. The compound is characterized by its ability to inhibit the enzyme cyclooxygenase (COX), which plays a crucial role in the formation of prostaglandins, the molecules responsible for inflammation and pain .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Methylpropyl)phenyl)propanoic acid typically involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Comparison with Similar Compounds

2-(4-(1-Methylpropyl)phenyl)propanoic acid is part of the profen family of NSAIDs, which includes compounds like:

  • Ketoprofen
  • Flurbiprofen
  • Naproxen

Uniqueness

What sets this compound apart is its balanced efficacy and safety profile. It is effective in reducing pain and inflammation with relatively low gastrointestinal side effects compared to other NSAIDs .

List of Similar Compounds

Properties

IUPAC Name

2-(4-butan-2-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMZINYEXURWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64451-76-9
Record name 2-(4-(1-Methylpropyl)phenyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064451769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(1-METHYLPROPYL)PHENYL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935Y3B0W8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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